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Compound of Interest

Compound Name: 6-Fluoronaphthalen-1-ol

Cat. No.: B1442271 Get Quote

6-Fluoronaphthalen-1-ol is a bifunctional aromatic compound featuring a naphthalene core, a

hydroxyl group, and a fluorine substituent. This unique combination of functional groups makes

it a valuable intermediate in the synthesis of complex molecules. The strategic introduction of a

fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and

binding affinity, properties that are critically important in drug discovery and the development of

advanced materials. Understanding the fundamental physical properties of this building block is

paramount for its effective utilization.

Core Molecular and Physicochemical Properties
The utility of a chemical compound in a research or development setting is fundamentally

dictated by its physical properties. These characteristics influence everything from reaction

kinetics and purification strategies to bioavailability and material performance.

Fundamental Identifiers and Properties
A summary of the key quantitative properties for 6-Fluoronaphthalen-1-ol is presented below.

This data serves as a foundational reference for any experimental work.
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Property Value Source

CAS Number 804498-72-4 [1][2]

Molecular Formula C₁₀H₇FO [1][2]

Molecular Weight 162.16 g/mol [1][2]

Exact Mass 162.048093005 Da [1]

Boiling Point
299.7 ± 13.0 °C (at 760

mmHg)
[2]

Melting Point Not experimentally reported [2]

XLogP3 (Lipophilicity) 3.8 [1]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

Count
1 [1]

Causality and Implications of Core Properties
Boiling Point: The relatively high boiling point of ~300 °C is indicative of strong intermolecular

forces, primarily hydrogen bonding from the hydroxyl group and dipole-dipole interactions

enhanced by the polar C-F bond.[2] This suggests that the compound is a solid at room

temperature and possesses low volatility, simplifying handling but requiring high

temperatures for vacuum distillation.

Lipophilicity (XLogP3): The computed XLogP3 value of 3.8 indicates that 6-
Fluoronaphthalen-1-ol is significantly lipophilic, meaning it preferentially dissolves in non-

polar, organic solvents over water.[1] For drug development professionals, this high

lipophilicity suggests good potential for crossing cell membranes, but it may also correlate

with lower aqueous solubility, potentially complicating formulation and bioavailability studies.

Acidity (pKa): While an experimental pKa value is not readily available, we can infer its

acidity from its structure. The parent compound, 1-naphthol, has a pKa of approximately 9.6.

[3] The fluorine atom at the 6-position acts as an electron-withdrawing group via induction,

which stabilizes the corresponding phenoxide anion. This stabilization makes the hydroxyl
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proton more acidic. Therefore, the pKa of 6-Fluoronaphthalen-1-ol is expected to be slightly

lower (more acidic) than that of 1-naphthol. This enhanced acidity is a critical consideration

for designing salt-formation strategies and for predicting its ionization state at physiological

pH.

Spectroscopic Profile: The Fingerprint of Identity
Confirming the identity and purity of 6-Fluoronaphthalen-1-ol is essential. Spectroscopic

methods provide an unambiguous structural fingerprint. While a comprehensive public spectral

database for this specific compound is limited, its expected spectral features can be reliably

predicted based on its functional groups.

Predicted Spectroscopic Data
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Technique Expected Key Features

¹H NMR

Aromatic Region (approx. 7.0-8.2 ppm): Multiple

complex signals (doublets, triplets, or multiplets)

for the 6 aromatic protons. Protons on the same

ring as the fluorine will show additional splitting

(²JHF, ³JHF, etc.).Hydroxyl Proton (approx. 5-7

ppm): A broad singlet, whose chemical shift is

concentration and solvent-dependent.

¹³C NMR

10 distinct signals for the naphthalene

carbons.C-F Carbon (approx. 155-165 ppm): A

large one-bond carbon-fluorine coupling

constant (¹JCF) of ~240-250 Hz, appearing as a

doublet.C-OH Carbon (approx. 150-155 ppm):

Signal significantly downfield due to the

oxygen's deshielding effect.

¹⁹F NMR

A single signal, likely a multiplet due to coupling

with neighboring aromatic protons, in the

characteristic range for aryl fluorides (approx.

-110 to -125 ppm relative to CFCl₃). This

technique is exceptionally sensitive for

confirming the presence and electronic

environment of the fluorine atom.[4][5]

IR Spectroscopy

O-H Stretch: A strong, broad band around 3200-

3500 cm⁻¹.Aromatic C-H Stretch: Medium

intensity bands just above 3000 cm⁻¹.Aromatic

C=C Stretch: Sharp bands in the 1500-1650

cm⁻¹ region.C-O Stretch: A strong band around

1200-1260 cm⁻¹.C-F Stretch: A strong,

characteristic band in the 1100-1250 cm⁻¹

region.

Mass Spectrometry

Molecular Ion (M⁺): A prominent peak at m/z

162.05, corresponding to the molecular weight.

High-resolution mass spectrometry (HRMS)

would confirm the elemental formula C₁₀H₇FO.
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Experimental Workflow: Spectroscopic Characterization
The following diagram outlines a standard, self-validating workflow for the comprehensive

spectroscopic identification of a synthesized or purchased batch of 6-Fluoronaphthalen-1-ol.
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Sample Preparation

Spectroscopic Analysis

Data Validation & Interpretation

Dissolve Sample
(e.g., CDCl₃, DMSO-d₆)

¹H NMR

¹³C NMR

¹⁹F NMR

FT-IR

Mass Spec (HRMS)

Correlate Spectra

Assess Purity

Confirm Structure
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Mandatory Personal Protective Equipment (PPE)

6-Fluoronaphthalen-1-ol
(Solid, Irritant)

Nitrile Gloves

Skin Irritant (H315)

Safety Goggles

Eye Irritant (H319)

Lab Coat

General Protection

Fume Hood
(if generating dust/aerosol)

Respiratory Irritant (H335)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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